![molecular formula C20H22N2O5 B2639724 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(4-methoxyphenoxy)acetamide CAS No. 938786-27-7](/img/structure/B2639724.png)
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(4-methoxyphenoxy)acetamide, also known as MPAA, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of compounds known as amides, which are widely used in the pharmaceutical industry for their diverse pharmacological activities.
Scientific Research Applications
Synthesis and Biological Activity
Research has focused on the synthesis and evaluation of compounds with structural similarities to N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(4-methoxyphenoxy)acetamide, exploring their potential as selective β3-adrenergic receptor agonists for treating obesity and type 2 diabetes. For example, derivatives have shown potent agonistic activity against the β3-AR with functional selectivity over β1- and β2-ARs, alongside significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).
Anticancer Properties
Compounds structurally related to the one have been synthesized and screened for their cytotoxicity against various cancer cell lines. Certain derivatives have demonstrated significant cytotoxic effects on specific cell lines, offering insights into their potential as anticancer agents. For instance, novel acetamide derivatives have shown high cytotoxicity against PANC-1 and HepG2 cell lines (Vinayak et al., 2014).
Antimicrobial and Antifungal Activities
Another area of research has been the development of derivatives for antimicrobial and antifungal applications. Compounds with modifications on the pyrrolidine and phenyl rings have been evaluated against various gram-positive and gram-negative bacteria, as well as fungi, with some showing higher activity against gram-negative bacteria and significant antiproliferative activity against human tumor cell lines (Kaya et al., 2017).
Chemical Synthesis and Green Chemistry
Research into the green synthesis of related compounds has led to the development of novel catalysts and methodologies. For example, the catalytic hydrogenation of certain precursors into valuable intermediates for the production of dyes and other chemicals represents an advancement in the field of green chemistry, highlighting the importance of sustainable processes in chemical synthesis (Qun-feng, 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-15-6-8-16(9-7-15)27-13-19(23)21-14-5-10-17(18(12-14)26-2)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCJJDUDZRBEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
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